molecular formula C8H6ClF3O B1435165 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene CAS No. 1214362-99-8

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B1435165
CAS No.: 1214362-99-8
M. Wt: 210.58 g/mol
InChI Key: KOKDRWBXALDALY-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is a substituted aromatic compound featuring a trifluoromethyl (-CF₃), methoxy (-OCH₃), and chloro (-Cl) group at positions 1, 2, and 4, respectively, on the benzene ring. The trifluoromethyl group is strongly electron-withdrawing, while the methoxy group is electron-donating, creating a unique electronic environment that influences reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

4-chloro-2-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKDRWBXALDALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Trifluoromethylation of Aromatic Precursors

A key step in the synthesis of 4-chloro-2-methoxy-1-(trifluoromethyl)benzene involves the introduction of chlorine and trifluoromethyl groups onto a benzene ring, often starting from substituted benzaldehydes or anisole derivatives.

  • Chlorination : Chlorine is introduced into benzaldehyde or anisole precursors via radical chlorination under controlled temperature (90–100°C) and UV illumination. For example, anisole (150 g) is reacted with chlorine gas at a flow rate of 15–20 LPH in the presence of a radical initiator over 4–5 hours. The reaction mixture is then purged with nitrogen to remove residual chlorine and hydrogen chloride, yielding chlorinated intermediates with high efficiency.

  • Trifluoromethylation : The chlorinated intermediates undergo fluorination using anhydrous hydrogen fluoride (HF) at elevated temperatures (~80°C) and pressures (30–35 kg/cm²). This step converts trichloromethoxy groups to trifluoromethoxy groups, producing trifluoromethoxybenzene derivatives with purities up to 99.5% after distillation.

Step Reagents & Conditions Outcome Notes
Chlorination Anisole + Cl₂, radical initiator, UV, 90–100°C Chlorinated anisole intermediate Chlorine flow 15–20 LPH, 4–5 h
Fluorination Chlorinated intermediate + anhydrous HF, 80°C, 4–6 h, 30–35 kg/cm² Trifluoromethoxybenzene By-product HCl, distillation for purity

Methoxylation and Functional Group Transformations

Following chlorination and trifluoromethylation, methoxylation at the ortho position relative to the trifluoromethyl group is achieved by nucleophilic substitution or methylation of hydroxy intermediates.

  • Methoxylation : Starting from 4-chloro-2-trifluoromethylbenzaldehyde, methylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions to introduce the methoxy group at the 2-position.

  • Alternative routes : Some patents describe the synthesis of 3-trifluoromethyl-4-dichloromethyl chlorobenzene intermediates, which are subjected to zinc chloride or ferric chloride catalyzed hydrolysis to yield 4-chloro-2-trifluoromethylbenzaldehyde, a precursor for subsequent methoxylation.

Step Reagents & Conditions Outcome Notes
Hydrolysis 3-trifluoromethyl-4-dichloromethyl chlorobenzene + ZnCl₂ or FeCl₃, 120°C, H₂O 4-chloro-2-trifluoromethylbenzaldehyde Yield ~88–93%
Methoxylation 4-chloro-2-trifluoromethylbenzaldehyde + methylating agent, base This compound Standard methylation conditions

Summary Table of Key Preparation Methods

Preparation Stage Starting Material(s) Reagents/Conditions Yield/Purity References
Chlorination Anisole or benzaldehyde Cl₂, radical initiator, UV, 90–100°C High (crude used directly)
Fluorination (Trifluoromethylation) Chlorinated intermediate Anhydrous HF, 80°C, 4–6 h, 30–35 kg/cm² 90–99.5% purity
Hydrolysis to Benzaldehyde 3-trifluoromethyl-4-dichloromethyl chlorobenzene ZnCl₂ or FeCl₃, 120°C, water 88–93% yield
Methoxylation 4-chloro-2-trifluoromethylbenzaldehyde Methylating agents (e.g., dimethyl sulfate) Standard yields Inferred
Optional Nitration Trifluoromethoxybenzene H₂SO₄ + HNO₃, 0–35°C ~90% para-isomer

Research Findings and Industrial Considerations

  • Purity and Yield Optimization : The fluorination step with anhydrous HF requires careful pressure and temperature control to achieve high purity (up to 99.5%) of trifluoromethoxybenzene intermediates. Distillation at atmospheric pressure is used to isolate the product effectively.

  • Environmental and Safety Notes : Use of carbon tetrachloride as a solvent for chlorination is discouraged due to ozone depletion concerns. Alternatives like tetrachloroethane and pentachloroethane are used, though they pose challenges in separation and purification.

  • Catalyst Effects : Antimony trichloride and pentachloride catalysts facilitate fluorination reactions, with yields ranging from 83% to 90% depending on conditions.

  • Scalability : The processes described are amenable to industrial scale, involving continuous flow of chlorine gas, high-pressure fluorination reactors, and standard distillation and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The methoxy group can influence the compound’s electronic properties, affecting its interaction with enzymes and other biological molecules .

Comparison with Similar Compounds

Key Observations :

  • Steric and Positional Influences : The ortho-methoxy group in the target compound may hinder electrophilic substitution at position 2, whereas para-substituted analogs (e.g., 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) exhibit less steric hindrance .

Physicochemical Properties

  • Boiling/Melting Points : Trifluoromethyl and chloro groups generally increase melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions). For instance, 1-Chloro-4-(trifluoromethyl)benzene has a melting point of ~35°C, whereas methoxy-containing analogs may exhibit lower melting points due to reduced symmetry .
  • Solubility: The methoxy group improves solubility in polar solvents (e.g., acetone, DMSO) compared to non-polar analogs like 1-Chloro-4-(trifluoromethyl)benzene .

Biological Activity

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene, also known as 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, is an aromatic compound characterized by a trifluoromethyl group, a chlorine atom, and a methoxy group attached to a benzene ring. Its molecular formula is C8_8H6_6ClF3_3O, with a molecular weight of approximately 210.58 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is largely influenced by the presence of the trifluoromethyl group, which enhances its reactivity and stability. This compound can interact with various biological targets, including enzymes and receptors, leading to modulation of biochemical pathways.

Biochemical Pathways

The trifluoromethyl group can participate in trifluoromethylation reactions that affect cellular processes such as:

  • Cell Signaling : Modulation of pathways related to cell growth and apoptosis.
  • Gene Expression : Influencing transcription factors and gene regulatory networks.
  • Metabolic Pathways : Interacting with enzymes involved in metabolic flux.

Toxicological Profile

Research indicates that this compound exhibits several toxicological effects:

Animal Studies

  • In studies involving rats, following oral exposure, approximately 62–82% of the administered dose was rapidly transported to the lungs and exhaled un-metabolized. The compound exhibited a biological half-life in blood of about 19 hours after intravenous administration .
  • Toxicity varied with dosage; at high doses (≥1000 ppm), adverse effects included nephropathy and changes in hematological parameters .

Sensitization Potential

In a Local Lymph Node Assay (LLNA), the compound demonstrated weak sensitization potential with stimulation indices (SI) indicating limited immunogenic response at various concentrations .

Biological Activities

The compound's unique structure contributes to several notable biological activities:

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, certain structural analogs demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

Enzyme Inhibition

The interaction of this compound with specific enzymes can lead to inhibition or activation, making it a candidate for drug development targeting enzyme-related diseases.

Case Studies

Several studies have explored the biological implications of this compound:

StudyFindings
Newton et al. (1998)Following inhalation exposure in rats, the highest concentration was found in adipose tissue, followed by lungs and liver.
Franko et al. (2011)In LLNA tests, the reported EC3 value was 53.1%, indicating weak sensitization potential.
NTP (1992)Identified a NOAEL of 10 mg/kg based on liver and kidney effects at higher doses in repeated dose toxicity studies.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene?

  • Methodological Answer : A multi-step synthesis starting from substituted benzene derivatives is typical. For example:

Electrophilic substitution : Introduce the trifluoromethyl group via halogen exchange (e.g., using Cl/F exchange with trifluoromethylating agents like CF₃Cu or CF₃SiMe₃) .

Methoxy group introduction : Use nucleophilic aromatic substitution (NAS) with methoxide under controlled conditions, leveraging the electron-withdrawing effect of the trifluoromethyl group to activate specific positions.

Chlorination : Direct chlorination via Friedel-Crafts or radical methods, guided by steric and electronic effects of existing substituents.
Purification often involves column chromatography or recrystallization, with purity verification by GC-MS or HPLC (>95% purity thresholds, as seen in analogous compounds) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • ¹H NMR : The methoxy group (OCH₃) appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons exhibit splitting patterns reflecting substituent positions (e.g., para-chloro and ortho-methoxy coupling).
  • ¹³C NMR : CF₃ resonates at ~120–125 ppm (quartet, J ≈ 35 Hz due to C-F coupling). Chloro and methoxy carbons appear at δ 45–55 (Cl) and δ 55–60 (OCH₃), respectively .
  • IR Spectroscopy : Strong C-F stretches (1000–1300 cm⁻¹) and C-O stretches (1250 cm⁻¹ for methoxy) confirm functional groups.
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 210.5 (C₈H₆ClF₃O) with fragments corresponding to loss of Cl (M-35) or CF₃ (M-69) .

Q. What are the key considerations for storage and handling of this compound?

  • Methodological Answer :
  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Use inert atmospheres (N₂/Ar) to avoid moisture absorption, as trifluoromethyl groups can hydrolyze under acidic/basic conditions.
  • Safety : Use PPE (gloves, goggles) due to potential toxicity; consult SDS analogs (e.g., chlorobenzene derivatives in ).

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization?

  • Methodological Answer :
  • Trifluoromethyl (CF₃) : Strongly electron-withdrawing (-I effect), deactivating the ring and directing electrophiles to meta/para positions relative to itself.
  • Methoxy (OCH₃) : Electron-donating (+M effect), activating ortho/para positions.
  • Competing Effects : The chloro group (weak -I) further deactivates the ring. Computational modeling (DFT) predicts preferential substitution at the 5-position (para to methoxy, meta to CF₃). Validation via kinetic studies or Hammett plots is recommended .

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, the chloro group is likely the reactive site (leaving group).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Evidence from water simulations (e.g., TIP4P model in ) suggests polar aprotic solvents enhance reaction rates by stabilizing transition states.

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish methoxy protons from aromatic protons.
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic effects (e.g., hindered rotation around the CF₃ group) .

Q. What strategies mitigate challenges in selective mono-functionalization?

  • Methodological Answer :
  • Protective Groups : Temporarily block the methoxy group (e.g., silylation with TBSCl) to direct reactions to the chloro or CF₃-adjacent positions.
  • Metal Catalysis : Use Pd/Cu catalysts for site-selective C-H activation. For example, directing groups (e.g., pyridyl) can enhance selectivity in C-H arylation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-Chloro-2-methoxy-1-(trifluoromethyl)benzene
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4-Chloro-2-methoxy-1-(trifluoromethyl)benzene

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